What is the chemical structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
What is the chemical structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane. This molecule, characterized by a fused dioxepane and epoxide ring system with a phenyl substituent, represents an interesting scaffold for chemical and pharmaceutical research. This document delves into the structural elucidation derived from its IUPAC nomenclature, details its physicochemical properties, presents a robust, step-by-step protocol for its synthesis, and discusses its potential relevance in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this unique bicyclic ether.
Structural Elucidation and Nomenclature
The structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is systematically derived from its IUPAC name, which defines its bicyclic nature, ring size, heteroatom placement, and substitution.
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Bicyclo[5.1.0]octane: This core designation indicates a bicyclic system comprising a total of eight atoms. The numbers [5.1.0] specify the lengths of the bridges connecting the two bridgehead atoms. There are three paths: a five-atom bridge, a one-atom bridge, and a zero-atom bridge. The zero-atom bridge signifies that the bridgehead atoms are directly bonded. This arrangement describes a seven-membered ring fused to a three-membered (cyclopropane) ring.
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3,5,8-trioxa: This prefix indicates that three carbon atoms in the bicyclic skeleton are replaced by oxygen atoms at positions 3, 5, and 8.
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4-Phenyl: This indicates that a phenyl group is attached to the atom at position 4 of the bicyclic system.
Based on these rules, the resulting structure is a 2-phenyl-1,3-dioxepane ring that is fused with an epoxide ring across the 5 and 6 positions. A common synonym for this compound is 5,6-epoxy-2-phenyl-[1][2]dioxepane [3]. The fusion of the epoxide to the dioxepane ring is expected to be cis, leading to the endo stereoisomer, due to the directing effect of the ether oxygens during the epoxidation synthesis step.
The diagram below illustrates the relationship between the IUPAC name components and the final chemical structure.
Caption: Derivation of the final chemical structure from its IUPAC name components.
Physicochemical and Computed Properties
The fundamental properties of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane have been determined through database entries and computational models. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| CAS Number | 14700-56-2 | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | N/A |
| Polar Surface Area (PSA) | 30.99 Ų | [3] |
| LogP (Predicted) | 1.50 | [3] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is scarce, a reliable two-step synthetic route can be proposed based on established organic chemistry principles and analogous reactions, particularly the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane[4]. The pathway involves an initial acid-catalyzed acetalization to form a seven-membered unsaturated ring, followed by a stereoselective epoxidation.
Caption: Proposed two-step synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane.
Detailed Experimental Protocols
The following protocols are adapted from standard procedures for acetalization and epoxidation reactions.
Step 1: Synthesis of 2-Phenyl-4,7-dihydro-1,3-dioxepine
This step involves the acid-catalyzed reaction of cis-2-butene-1,4-diol with benzaldehyde to form the seven-membered dioxepine ring. The removal of water is critical to drive the reaction to completion[5][6].
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Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add toluene (100 mL).
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Reactant Addition: Add cis-2-butene-1,4-diol (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until the theoretical amount of water has been collected (typically 2-4 hours).
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Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product, 2-Phenyl-4,7-dihydro-1,3-dioxepine, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
This step employs meta-chloroperoxybenzoic acid (m-CPBA) to epoxidize the double bond of the dioxepine intermediate. The reaction is typically stereoselective, with the peroxy acid approaching from the less sterically hindered face, often directed by nearby heteroatoms[1][7].
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Reactant Preparation: Dissolve the purified 2-Phenyl-4,7-dihydro-1,3-dioxepine (1.0 eq) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
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Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 eq) in DCM (30 mL). Add this solution dropwise to the cooled solution of the dioxepine over 30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to destroy excess peroxide. Stir for 15 minutes. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 40 mL) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine (1 x 40 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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Purification: The final product, 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, can be purified by flash column chromatography on silica gel to yield the pure compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane are publicly available. However, based on the proposed endo structure and data from analogous compounds like other epoxides and phenyl-substituted acetals, a predicted NMR spectrum can be formulated.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 7.50-7.30 (m, 5H): Aromatic protons of the phenyl group.
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δ 5.90 (s, 1H): The acetal proton at C4 (methine proton). Its singlet nature arises from the lack of adjacent protons. This chemical shift is characteristic of protons flanked by two oxygen atoms and a phenyl group.
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δ 4.50-4.30 (m, 2H) & δ 4.00-3.80 (m, 2H): These multiplets correspond to the four methylene protons on the dioxepane ring (C2 and C6 positions in the dioxepine precursor). The complex splitting pattern is due to geminal and vicinal coupling.
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δ 3.40-3.20 (m, 2H): These protons are on the epoxide ring (C1 and C7 positions). Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range[8]. Their multiplet structure arises from coupling with each other and potentially with adjacent methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ 138.0 (s): Quaternary aromatic carbon of the phenyl group attached to the bicyclic system.
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δ 129.5 (d), 128.5 (d), 126.5 (d): Aromatic CH carbons of the phenyl group.
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δ 102.0 (d): The acetal carbon at C4. This downfield shift is characteristic of a carbon bonded to two oxygen atoms.
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δ 68.0-72.0 (t): Methylene carbons of the dioxepane ring adjacent to the oxygen atoms.
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δ 52.0-55.0 (d): The two methine carbons of the epoxide ring. Carbons in an epoxide ring typically appear in the 40-60 ppm region[8].
Relevance in Medicinal Chemistry and Drug Development
While no specific biological activities have been reported for 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, its structural motifs are of interest to medicinal chemists.
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Bicyclic Scaffolds: Rigid bicyclic structures are increasingly used in drug design as bioisosteres for phenyl rings[9][10]. They provide a defined three-dimensional vector for substituents, which can improve binding affinity and selectivity for biological targets. The defined stereochemistry of the fused ring system in this molecule offers a fixed orientation of the phenyl group relative to the bicyclic core.
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Dioxepane and Epoxide Moieties: The 1,3-dioxepane ring system and the epoxide functional group are found in various biologically active natural products and synthetic compounds. Epoxides are versatile synthetic intermediates and can also act as electrophilic warheads in covalent inhibitors. The related 4,4-dimethyl derivative is noted as a key intermediate in the synthesis of gadobutrol, a gadolinium-based MRI contrast agent, and is used in the formation of chiral carbamates[4].
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Potential Applications: Given its structure, this compound could be screened for a variety of biological activities. The phenyl-substituted bicyclic ether framework could be explored for activity in areas where similar scaffolds have shown promise, such as antimicrobial or anti-inflammatory agents[11][12][13].
Conclusion
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a structurally distinct molecule featuring a fused epoxide-dioxepane ring system. This guide has detailed its structure based on systematic nomenclature, provided its key physicochemical properties, and outlined a robust and plausible two-step synthesis. Although direct experimental and biological data are not currently available in the public domain, the analysis of its structural components and comparison with related compounds suggest it is a molecule with potential utility in synthetic and medicinal chemistry. The provided protocols and predicted spectral data offer a solid foundation for researchers interested in synthesizing and exploring the properties and applications of this novel bicyclic ether.
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